5-(2,3-Dimethoxyphenyl)-7-ethoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,3-Dimethoxyphenyl)-7-ethoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound known for its diverse chemical properties and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-c][1,3]benzoxazine core, substituted with dimethoxyphenyl, ethoxy, and methylfuran groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dimethoxyphenyl)-7-ethoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the pyrazolo[1,5-c][1,3]benzoxazine core: This is achieved through a cyclization reaction involving appropriate precursors.
Introduction of the dimethoxyphenyl group: This step involves the use of a dimethoxyphenyl derivative, which is introduced through a substitution reaction.
Ethoxylation: The ethoxy group is introduced via an ethoxylation reaction, typically using ethyl iodide or a similar reagent.
Attachment of the methylfuran group: This is achieved through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Dimethoxyphenyl)-7-ethoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the dimethoxyphenyl and methylfuran groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce fully hydrogenated compounds.
Scientific Research Applications
5-(2,3-Dimethoxyphenyl)-7-ethoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic properties, particularly in pain management and inflammation.
Mechanism of Action
The mechanism of action of 5-(2,3-Dimethoxyphenyl)-7-ethoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves interaction with various molecular targets and pathways. It has been suggested that its antinociceptive activity is associated with the inhibition of capsaicin-sensitive fibers and the glutamatergic system . Additionally, its anti-inflammatory effects may be related to the attenuation of nitric oxide production and the release of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
3-(2,3-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one: Known for its antinociceptive and anti-inflammatory activities.
(2-Amino-4,5-dimethoxyphenyl)-(5-methylfuran-2-yl)methanone: Another compound with similar structural features and potential biological activities.
Uniqueness
5-(2,3-Dimethoxyphenyl)-7-ethoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine stands out due to its unique combination of functional groups and the resulting diverse chemical and biological properties
Properties
Molecular Formula |
C25H26N2O5 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
5-(2,3-dimethoxyphenyl)-7-ethoxy-2-(5-methylfuran-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C25H26N2O5/c1-5-30-22-11-6-8-16-19-14-18(20-13-12-15(2)31-20)26-27(19)25(32-24(16)22)17-9-7-10-21(28-3)23(17)29-4/h6-13,19,25H,5,14H2,1-4H3 |
InChI Key |
SQGDTMBVLLCXMU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=C(O4)C)C5=C(C(=CC=C5)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.